![molecular formula C12H9ClF2N2O2 B1457461 1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1375473-58-7](/img/structure/B1457461.png)
1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-(3-Chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H9ClF2N2O2 . Its average mass is 286.662 Da and its monoisotopic mass is 286.032074 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a carboxylic acid group, a difluoromethyl group, and a chlorophenyl group .Scientific Research Applications
Herbicide Tolerance in Carrots
Research indicates that carrots exhibit tolerance to preemergent and postemergent applications of certain herbicides, including those with active components structurally similar to 1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid. Specifically, carrots were found to be tolerant to preemergence (PRE) and postemergence (POST) applications of herbicides such as imazamox and triflusulfuron in studies conducted in varied climates. These findings suggest the potential utility of related chemical compounds in developing herbicides that are effective yet safe for use in carrot cultivation, highlighting the chemical's role in agricultural herbicide tolerance research (Ogbuchiekwe et al., 2004).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally related to 1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid have been documented, emphasizing the importance of correct regioisomer identification through spectroscopic techniques and single-crystal X-ray analysis. This research is crucial for the development and characterization of novel chemical entities, providing foundational knowledge for further applications in various scientific fields, including medicinal chemistry and materials science (Kumarasinghe et al., 2009).
Antifungal and Antimicrobial Applications
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed significant antifungal activities against several phytopathogenic fungi, outperforming known fungicides like boscalid. This demonstrates the compound's potential in developing new antifungal agents. Additionally, its derivatives have shown promising antimicrobial activities, suggesting their utility in creating new antimicrobial agents for medical and agricultural use (Du et al., 2015).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
1-(3-chlorophenyl)-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-6-9(12(18)19)10(11(14)15)17(16-6)8-4-2-3-7(13)5-8/h2-5,11H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBPNQZMUECBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.